molecular formula C13H12O3 B8710598 3,5-Dipropargyloxybenzyl alcohol CAS No. 176038-84-9

3,5-Dipropargyloxybenzyl alcohol

Cat. No.: B8710598
CAS No.: 176038-84-9
M. Wt: 216.23 g/mol
InChI Key: JMWCYNBFFIWYJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dipropargyloxybenzyl alcohol is a benzyl alcohol derivative with propargyloxy (-O-CH2-C≡CH) groups at the 3 and 5 positions of the aromatic ring. Propargyloxy groups are known for their utility in click chemistry and as intermediates in organic synthesis due to the reactivity of the alkyne moiety . The absence of direct data on this compound necessitates a comparative analysis based on substituent effects observed in similar compounds.

Properties

CAS No.

176038-84-9

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

[3,5-bis(prop-2-ynoxy)phenyl]methanol

InChI

InChI=1S/C13H12O3/c1-3-5-15-12-7-11(10-14)8-13(9-12)16-6-4-2/h1-2,7-9,14H,5-6,10H2

InChI Key

JMWCYNBFFIWYJK-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC(=CC(=C1)CO)OCC#C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents at the 3 and 5 positions significantly influence the compound’s properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Applications References
3,5-Dimethoxybenzyl alcohol C₉H₁₂O₃ 168.19 -OCH₃ (electron-donating) Melting point: ~107–108°C; soluble in polar solvents (e.g., THF, alcohols). Pharmaceutical intermediates, organic synthesis .
3,5-Dinitrobenzyl alcohol C₇H₆N₂O₅ 198.13 -NO₂ (electron-withdrawing) Higher acidity (pKa ~13.98 predicted); lower solubility in water. Intermediate in organic syntheses .
3,5-Dihydroxybenzyl alcohol C₇H₈O₃ 140.14 -OH (polar, acidic) Melting point: 182–186°C (dec.); high polarity, antioxidant properties. Biochemical research, antioxidant agents .
3,5-Dibromobenzyl alcohol C₇H₆Br₂O 265.93 -Br (halogen) Density: 1.960 g/cm³; melting point: 107–108°C; halogenation reactivity. Building block for halogenated compounds .
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol C₁₅H₂₄O₂ 236.36 -C(CH₃)₃ (bulky), -OH Antioxidant properties; thermal stability. Industrial antioxidant (e.g., Ionox 100) .

Reactivity and Functional Group Analysis

  • Propargyloxy Groups (Hypothetical in 3,5-Dipropargyloxybenzyl Alcohol) : The alkyne (-C≡CH) moiety enables participation in Huisgen cycloaddition (click chemistry), facilitating conjugation with azides. This reactivity is absent in methoxy- or nitro-substituted analogs .
  • Methoxy Groups : Electron-donating nature enhances aromatic ring stability but reduces acidity compared to nitro or hydroxy substituents .
  • Nitro Groups : Strong electron-withdrawing effects increase acidity (lower pKa) and reduce solubility in aqueous media .
  • Hydroxy Groups : Enable hydrogen bonding, increasing solubility in polar solvents and conferring antioxidant activity .
  • Bromine Atoms : Participate in electrophilic substitution reactions, making 3,5-dibromobenzyl alcohol useful in cross-coupling reactions .

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